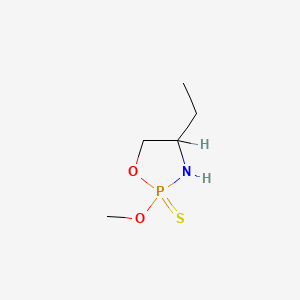
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide is a heterocyclic organophosphorus compound. It is known for its insecticidal properties and has been studied for its potential applications in agriculture and pest control. The compound contains a five-membered ring with phosphorus, nitrogen, and sulfur atoms, making it a unique structure in the field of organophosphorus chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide can be synthesized through a multi-step process. One common method involves the reaction of 2-aminobutanol with concentrated sulfuric acid to form 2-aminobutyl sulfate. This intermediate is then reacted with phosphorus trichloride and methanol to form the desired oxazaphospholidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted oxazaphospholidine derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide has been extensively studied for its insecticidal properties. It has shown significant activity against various insect pests, making it a potential candidate for use in agricultural pest control. Additionally, the compound’s unique structure has made it a subject of interest in the field of organophosphorus chemistry, where it is used to study the effects of heteroatoms on chemical reactivity and biological activity .
Mecanismo De Acción
The insecticidal activity of 1,3,2-oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide is believed to be due to its ability to inhibit acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death of the insect .
Comparación Con Compuestos Similares
Similar Compounds
Oxathiaphospholanes: These compounds contain sulfur and phosphorus atoms in a five-membered ring and have shown insecticidal activity similar to oxazaphospholidines.
Thiazaphospholidines: These compounds contain nitrogen and sulfur atoms in a five-membered ring and have demonstrated higher insecticidal activity compared to oxazaphospholidines.
Uniqueness
1,3,2-Oxazaphospholidine, 4-ethyl-2-methoxy-, 2-sulfide is unique due to its specific substitution pattern and the presence of both methoxy and ethyl groups.
Propiedades
Número CAS |
78536-60-4 |
|---|---|
Fórmula molecular |
C5H12NO2PS |
Peso molecular |
181.20 g/mol |
Nombre IUPAC |
4-ethyl-2-methoxy-2-sulfanylidene-1,3,2λ5-oxazaphospholidine |
InChI |
InChI=1S/C5H12NO2PS/c1-3-5-4-8-9(10,6-5)7-2/h5H,3-4H2,1-2H3,(H,6,10) |
Clave InChI |
KYBYXYZYGLAFAM-UHFFFAOYSA-N |
SMILES canónico |
CCC1COP(=S)(N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


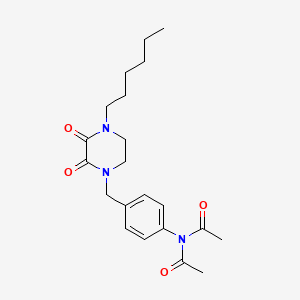



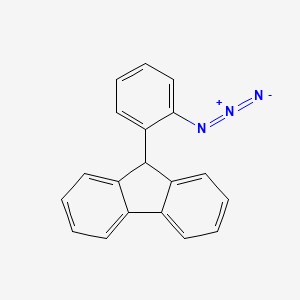

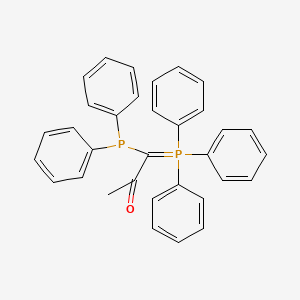
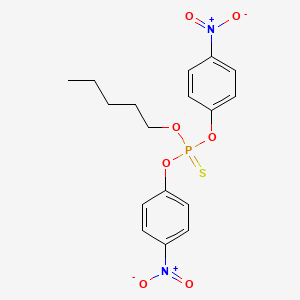
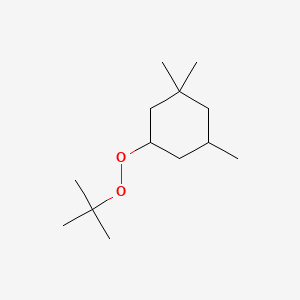

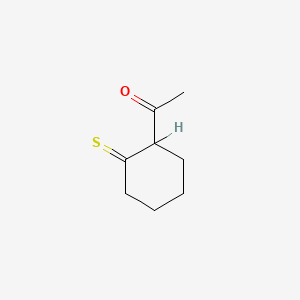
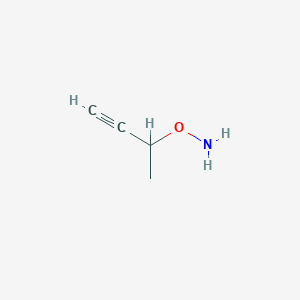
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
